molecular formula C9H11NO2 B1581011 3-(2-Hydroxyphenyl)propanamide CAS No. 22367-76-6

3-(2-Hydroxyphenyl)propanamide

Cat. No. B1581011
CAS RN: 22367-76-6
M. Wt: 165.19 g/mol
InChI Key: LDJLLJYEHWTXLF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)propanamide is a chemical compound with the CAS Number: 22367-76-6 . It has a molecular weight of 165.19 and its IUPAC name is 3-(2-hydroxyphenyl)propanamide . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 3-(2-Hydroxyphenyl)propanamide involves the reaction of the lithium enolate of acetyl morpholine with a substituted salicylate ester to yield an intermediate salicylacetamide . Another method involves dissolving the compound in acetonitrile, adding potassium carbonate, and then adding tert-butyl 2-bromoisobutyrate. The mixture is stirred at 80°C, and after completion of the reaction, water is added and the resultant mixture is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular formula of 3-(2-Hydroxyphenyl)propanamide is C9H11NO2 . The InChI Code is 1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12) .


Physical And Chemical Properties Analysis

3-(2-Hydroxyphenyl)propanamide is a solid at room temperature . It has a molecular weight of 165.19 . The compound has a high GI absorption and is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . It has a Log Po/w (iLOGP) of 1.1 .

Scientific Research Applications

Glucocorticoid Receptor Modulation

3-(2-Hydroxyphenyl)propanamide derivatives, specifically 2,2-dimethyl-3,3-diphenyl-propanamides, have been explored as novel glucocorticoid receptor modulators. These compounds exhibit agonist activity in GR-mediated transrepression assays while showing reduced activity in GR-mediated transactivation assays. They demonstrate anti-inflammatory activity comparable to prednisolone with decreased side effects, suggesting potential therapeutic applications in anti-inflammatory treatments (Yang et al., 2010).

Androgen Receptor Modulation

S-1, a member of the selective androgen receptor modulators (SARMs) containing a 3-(2-Hydroxyphenyl)propanamide structure, has been studied for its potential in treating androgen-dependent diseases. Pharmacokinetic and metabolic studies in rats have provided insights into the compound's absorption, clearance, and extensive metabolism, supporting its potential in therapeutic applications (Wu et al., 2006).

Melanin-Specific Theranostic Agents

Derivatives of 3-(2-Hydroxyphenyl)propanamide have been evaluated as melanin-specific theranostic agents for malignant melanoma. Studies show these compounds to be hydrophilic, exhibit good serum stability, and have high binding affinity to melanin, making them promising candidates for melanoma diagnosis and treatment (Chang et al., 2016).

Opioid Receptor Antagonism

Compounds like N-Substituted 4β-Methyl-5-(3-hydroxyphenyl)-7α-amidomorphans, which include the 3-(2-Hydroxyphenyl)propanamide structure, have been identified as potent and selective κ opioid receptor antagonists. These compounds are significant in the study of opioid receptor activities and may have implications in developing treatments for opioid-related disorders (Carroll et al., 2006).

Quantum Chemical Studies for Prostate Cancer Treatment

Bicalutamide, a compound incorporating the 3-(2-Hydroxyphenyl)propanamide structure, has been the subject of quantum chemical studies. These studies are crucial for understanding the molecular properties and interaction mechanisms of this drug, widely used in prostate cancer treatment (Otuokere & Amaku, 2015).

Synthesis of Spirofurooxindoles

The synthesis of spirofurooxindoles using 3-(2-Hydroxyphenyl)propanamides has been reported, showcasing the compound's role in facilitating the formation of complex molecular structures. This research contributes to the development of new synthetic pathways in organic chemistry (Sun et al., 2018).

Immunomodulatory Activities

Research on N-aryl-3-(indol-3-yl)propanamides has highlighted the immunosuppressive activities of these compounds, including derivatives of 3-(2-Hydroxyphenyl)propanamide. Such studies are critical in the search for new immunomodulatory drugs (Giraud et al., 2010).

Safety And Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 .

properties

IUPAC Name

3-(2-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJLLJYEHWTXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176903
Record name 2-Hydroxybenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyphenyl)propanamide

CAS RN

22367-76-6
Record name 2-Hydroxybenzenepropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022367766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Popaj, A Guggisberg, M Hesse - Helvetica Chimica Acta, 2001 - Wiley Online Library
In a study on structure‐activity relationships of spider toxins, six model compounds, namely the spermidine derivatives 6, 8, and 16 as well as the spermine derivatives 24, 27, and 32 …
Number of citations: 5 onlinelibrary.wiley.com
RW McClurg - 2010 - cardinalscholar.bsu.edu
The Knoevenagel reaction is defined by the condensation of an aldehyde or ketone with a carbon nucleophile produced by the deprotonation of a methylene species whose acidity is …
Number of citations: 3 cardinalscholar.bsu.edu
MB Baker, RB Ferreira, J Tasseroul… - The Journal of …, 2016 - ACS Publications
Benzotrifuranone (BTF), bearing three symmetry-equivalent lactone rings, is unique in its ability to undergo highly selective and sequential aminolysis reactions in one-pot to afford …
Number of citations: 12 pubs.acs.org
Y Zhou, Q Li, R Fu, H Yang, J Mo, Y Chen, Q Xia - 2018 - preprints.org
Compounds with tyrosinase inhibitory efficacy could be effective as depigmenting agents. Although a large number of natural and synthetic tyrosinase inhibitors have been reported, few …
Number of citations: 3 www.preprints.org
JJ Jablonski, D Basu, DA Engel, HM Geysen - Bioorganic & medicinal …, 2012 - Elsevier
Influenza is a continuing world-wide public health problem that causes significant morbidity and mortality during seasonal epidemics and sporadic pandemics. The existing vaccination …
Number of citations: 53 www.sciencedirect.com
GE Veitch, KL Bridgwood, SV Ley - pstorage-acs-6854636.s3 …
1H NMR Spectra were recorded on a Bruker DRX-600 (600 MHz) or a Bruker Avance 500 MHz with dual cryoprobe spectrometer using the deuterated solvent as internal deuterium lock…
BI Gaiser, M Danielsen… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we report the development of bitopic ligands aimed at targeting the orthosteric binding site (OBS) and a metastable binding site (MBS) within the same receptor unit. Previous …
Number of citations: 15 pubs.acs.org
D Ameen, TJ Snape - European Journal of Organic Chemistry, 2014 - Wiley Online Library
A new and mild method for the production of diasteromerically enriched α‐aryl carbonyl compounds has been achieved. Although only modest diastereoselectivies are observed, they …
A Allison - 1983 - search.proquest.com
The aims of this project were, in the first instance, to prepare coumarin-based azo disperse dyes and, latterly, coumarin-based non-azo disperse dyes. These would have potential use …
Number of citations: 2 search.proquest.com

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